D1:D2 Selectivity Ratio: Dinoxyline Exhibits Equally High Affinity for Both Receptor Families, Unlike Dihydrexidine (10-fold) and Dinapsoline (5-fold)
Dinoxyline possesses a D1:D2 selectivity ratio of approximately 1:1, meaning it binds D1 and D2 receptors with essentially equal high affinity. This stands in stark contrast to its closest structural analogs: dihydrexidine is approximately 10-fold selective for D1 over D2, and dinapsoline is approximately 5-fold selective for D1 over D2 [1]. This differentiation is explicitly documented in the seminal patent and is a direct consequence of the ether bridge in dinoxyline enabling a distinct D2 binding orientation not possible with the alkyl-bridged analogs [2].
| Evidence Dimension | D1:D2 receptor selectivity ratio (based on binding affinity) |
|---|---|
| Target Compound Data | Dinoxyline: D1:D2 selectivity ratio ~1:1 (equally high affinity for both receptors); D1 K0.5 < 5 nM, D2 K0.5 similarly high |
| Comparator Or Baseline | Dihydrexidine: ~10:1 D1:D2 selectivity; Dinapsoline: ~5:1 D1:D2 selectivity |
| Quantified Difference | Dinoxyline is approximately 10-fold less D1-selective than dihydrexidine and 5-fold less D1-selective than dinapsoline, representing a fundamentally different receptor engagement profile |
| Conditions | Rat striatal D1 receptors labeled with [3H]SCH23390; rat striatal D2 receptors labeled with [3H]spiperone; cloned expressed primate D1A receptors |
Why This Matters
For scientific applications requiring simultaneous, high-potency activation of both D1 and D2 receptor families—such as modeling endogenous dopamine tone in Parkinson's disease research—dinoxyline is the only compound among the three rigid analogs that provides this balanced activation profile without one receptor family being substantially under-engaged.
- [1] Nichols DE, Grubbs RA, Mailman RB. Chromeno[4,3,2-de]isoquinolines as potent dopamine receptor ligands. US Patent 6,413,977. Filed June 21, 2000, issued July 2, 2002. (See col. 11–12: 'dihydrexidine is ten-fold D1:D2 selective and dinapsoline is five-fold D1:D2 selective, dinoxyline actually has equally high affinity for both receptors.') View Source
- [2] Grubbs RA, Lewis MM, Owens-Vance C, Gay EA, Jassen AK, Mailman RB, Nichols DE. 8,9-dihydroxy-1,2,3,11b-tetrahydrochromeno[4,3,2,-de]isoquinoline (dinoxyline), a high affinity and potent agonist at all dopamine receptor isoforms. Bioorg Med Chem. 2004 Mar 15;12(6):1403-12. doi: 10.1016/j.bmc.2004.01.008. PMID: 15018913. View Source
